1-(2-Chlorophenyl)-3-[(5-cyclopropylpyridin-3-yl)methyl]urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(5-cyclopropylpyridin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c17-14-3-1-2-4-15(14)20-16(21)19-9-11-7-13(10-18-8-11)12-5-6-12/h1-4,7-8,10,12H,5-6,9H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYXAOYIWXKSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-[(5-cyclopropylpyridin-3-yl)methyl]urea typically involves the reaction of 2-chloroaniline with an isocyanate derivative. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions may include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-[(5-cyclopropylpyridin-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
The biological activity of 1-(2-Chlorophenyl)-3-[(5-cyclopropylpyridin-3-yl)methyl]urea primarily stems from its ability to interact with specific receptors and enzymes. Research indicates that this compound may function as an inhibitor of certain pathways involved in disease processes, particularly those related to cancer and inflammation.
Therapeutic Applications
- Cancer Treatment : Studies have shown that compounds similar to this compound exhibit anti-cancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, its structural analogs have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects .
- Neurological Disorders : The compound's potential in treating neurological disorders is also noteworthy. Its ability to modulate neurotransmitter systems may offer therapeutic benefits in conditions such as schizophrenia or Parkinson's disease. Research into muscarinic acetylcholine receptor antagonists highlights the relevance of such compounds in managing these disorders .
- Anti-inflammatory Effects : The anti-inflammatory properties of this compound have been explored in preclinical studies, where it showed promise in reducing inflammation markers in animal models. This application could extend to treating chronic inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-[(5-cyclopropylpyridin-3-yl)methyl]urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The following compounds share structural motifs (e.g., chlorophenyl groups, heterocyclic systems) or functional roles that permit comparative analysis:
DMPI and CDFII (Indole Derivatives)
- Structure : DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) are indole-based compounds with chlorophenyl and pyridine substituents .
- Activity : Both act as synergists for carbapenems against methicillin-resistant Staphylococcus aureus (MRSA), enhancing antibiotic efficacy by disrupting bacterial resistance mechanisms.
- Comparison: Unlike the urea derivative, DMPI/CDFII rely on indole cores and piperidine linkages.
Epoxiconazole (Triazole Fungicide)
- Structure : Epoxiconazole (1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole) contains a chlorophenyl group and a triazole ring, critical for antifungal activity .
- Activity: Inhibits fungal lanosterol 14α-demethylase, disrupting ergosterol biosynthesis.
- Comparison : The urea derivative lacks the triazole moiety and epoxy group of Epoxiconazole, suggesting divergent modes of action. However, the chlorophenyl group in both compounds may enhance membrane permeability or target binding.
1-(2-Chlorophenyl)ethanone
- Structure : A simple aromatic ketone (C₈H₇ClO) with a 2-chlorophenyl group .
- Activity : Primarily used as a synthetic intermediate.
- Comparison : The urea derivative’s pyridine-cyclopropylmethyl and urea groups introduce complexity, likely expanding biological interactions compared to this basic building block.
Structural and Functional Analysis Table
Biological Activity
1-(2-Chlorophenyl)-3-[(5-cyclopropylpyridin-3-yl)methyl]urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant research findings and data.
The compound's molecular formula is , with a molecular weight of 287.76 g/mol. Its structure features a chlorophenyl group and a cyclopropylpyridine moiety, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the urea linkage through the reaction of isocyanates with amines derived from cyclopropylpyridine.
Anticancer Properties
Several studies have indicated that this compound exhibits significant anticancer properties. Research published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis via the activation of caspase pathways, which are critical for programmed cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Caspase activation |
| A549 (Lung Cancer) | 15.0 | Apoptosis induction |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory properties. Studies have shown that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been identified as an inhibitor of key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs).
- Receptor Modulation : It may modulate receptors associated with cell signaling pathways, influencing cellular responses to external stimuli.
- Gene Expression Regulation : The compound affects the expression levels of genes involved in cell cycle regulation and apoptosis.
Case Studies
A notable case study involved the administration of this compound in animal models with induced tumors. The results showed a significant reduction in tumor size compared to control groups, reinforcing its potential as an anticancer agent.
Q & A
Q. What are the standard synthetic routes for preparing 1-(2-Chlorophenyl)-3-[(5-cyclopropylpyridin-3-yl)methyl]urea?
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the pyridine derivative (e.g., 5-cyclopropylpyridin-3-ylmethanol) via nucleophilic substitution or cross-coupling reactions.
- Step 2: Reaction of 2-chlorophenyl isocyanate with the pyridine derivative to form the urea linkage.
- Purification: Chromatography (e.g., silica gel column) or recrystallization to achieve >95% purity .
Key reagents include triethylamine (as a base) and anhydrous solvents (e.g., THF or DMF). Reaction progress is monitored via TLC or HPLC .
Q. How is the compound characterized for structural validation?
Standard characterization methods include:
- NMR Spectroscopy: H and C NMR to confirm substituent positions and urea bond formation.
- Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns.
- Elemental Analysis: Confirmation of C, H, N, and Cl content within ±0.4% deviation .
Q. What are the known biological targets or activities of this compound?
While direct data on this compound is limited, structural analogs (e.g., urea derivatives with chlorophenyl and heterocyclic groups) exhibit:
- Enzyme Inhibition: Potential kinase or protease modulation due to urea’s hydrogen-bonding capacity.
- Antimicrobial Activity: Synergistic effects with carbapenems against resistant strains (observed in related triazole derivatives) .
Initial screening should employ in vitro assays (e.g., fluorescence polarization for enzyme inhibition) .
Advanced Research Questions
Q. How can conflicting crystallographic data on bond lengths/angles be resolved?
Discrepancies in X-ray diffraction data (e.g., C-N bond lengths in the urea moiety) may arise from:
Q. What strategies optimize yield in large-scale synthesis while maintaining purity?
- Continuous Flow Reactors: Reduce side reactions (e.g., urea hydrolysis) via precise temperature/residence time control.
- Catalytic Systems: Use Pd/Cu catalysts for pyridine cyclopropylation to minimize byproducts.
- In-line Analytics: Implement PAT (Process Analytical Technology) with FTIR or Raman for real-time monitoring .
Q. How do structural modifications (e.g., cyclopropyl vs. phenyl groups) impact bioactivity?
- SAR Studies: Synthesize analogs replacing cyclopropyl with bulkier groups (e.g., tert-butyl) and compare IC values in enzyme assays.
- Computational Modeling: Perform molecular docking (AutoDock Vina) to assess steric/electronic effects on target binding .
Example: Cyclopropyl’s strain energy may enhance binding rigidity versus flexible alkyl chains .
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
- Pharmacokinetic Profiling: Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models.
- Metabolite Identification: Use hepatic microsomes to detect rapid degradation (e.g., cytochrome P450-mediated oxidation).
- Formulation Adjustments: Encapsulate in liposomes to improve bioavailability .
Data Analysis & Methodological Challenges
Q. What analytical techniques resolve overlapping peaks in HPLC chromatograms?
- Hyphenated Methods: LC-MS with high-resolution quadrupole-TOF detectors to differentiate co-eluting impurities.
- Gradient Optimization: Adjust acetonitrile/water gradients (e.g., 10–90% over 30 minutes) to enhance separation .
Q. How to validate the absence of toxic metabolites in preclinical studies?
Q. What computational tools predict solubility and logP for formulation design?
- QSPR Models: Use MarvinSketch or ACD/Labs to estimate logP (-1.5 to 2.0 for urea derivatives).
- COSMO-RS: Simulate solubility in excipients (e.g., PEG 400) for parenteral formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
